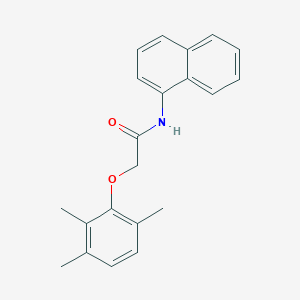![molecular formula C13H12N4S B5688220 7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5688220.png)
7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery. This compound has a unique structure that makes it an attractive target for drug development, and several studies have been conducted to explore its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The mechanism of action of 7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes or proteins in the body. One study found that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study found that this compound inhibits the activity of the protein kinase CK2, which is involved in several cellular processes, including cell growth and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine are not fully understood, but several studies have suggested that it has a wide range of effects on the body. One study found that this compound induces apoptosis, or programmed cell death, in cancer cells. Another study found that this compound inhibits the growth and proliferation of bacterial cells. Additionally, several studies have suggested that this compound has neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its unique structure, which makes it an attractive target for drug development. Additionally, several studies have shown that this compound has potent anti-cancer and anti-microbial activity, making it a promising candidate for drug discovery. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a multi-step process that requires several chemical reagents, which can be expensive and time-consuming. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on the body.
Orientations Futures
There are several future directions for research on 7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further explore its potential applications in drug discovery, particularly in the development of new anti-cancer and anti-microbial agents. Another direction is to investigate its mechanism of action and its effects on the body, particularly in the context of neurological disorders. Additionally, future research could explore new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a multi-step process that involves the reaction of several chemical reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with benzylamine and sodium azide. The resulting compound is then treated with sulfur to form 7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine.
Applications De Recherche Scientifique
The unique structure of 7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has made it an attractive target for drug discovery. Several studies have been conducted to explore its potential applications in various fields, including cancer research, infectious diseases, and neurological disorders. One study found that this compound has potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer. Another study found that this compound has anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-10-7-12(17-13(16-10)14-9-15-17)18-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKRZKIKIQOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5373450 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5688138.png)
![1-({[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5688145.png)

![(3R*,4R*)-1-[(2-chloro-4-fluorophenyl)acetyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5688165.png)
![1-(4-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2-thienyl)ethanone](/img/structure/B5688171.png)
![2-{2-[2-(2-methoxyethyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5688182.png)

![6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5688206.png)

![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)


![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5688260.png)